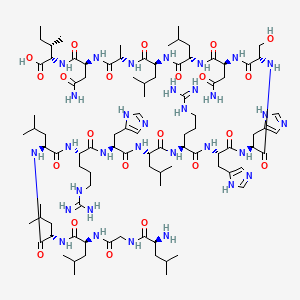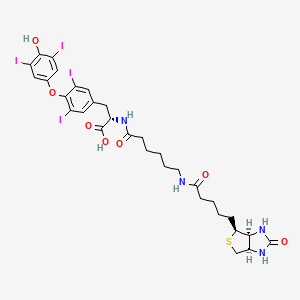
Sydowimide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sydowimide A is a novel compound derived from the marine fungus Aspergillus sydowii DL1045. It has garnered significant attention due to its potent inhibitory effects on protein tyrosine phosphatases, making it a promising candidate for drug development, particularly in the treatment of cancer, diabetes, and autoimmune disorders .
Métodos De Preparación
Sydowimide A is synthesized through a chemical epigenetic regulation approach. This involves adding a histone deacetylase inhibitor, such as suberoylanilide hydroxamic acid, to the culture of Aspergillus sydowii DL1045. This induces the production of secondary metabolites, among which this compound is identified . The specific synthetic routes and reaction conditions for industrial production are not extensively documented, but the process involves biotransformation by the marine fungus and subsequent isolation and purification of the compound .
Análisis De Reacciones Químicas
Sydowimide A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Sydowimide A has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of protein tyrosine phosphatases.
Biology: It helps in understanding the role of protein tyrosine phosphatases in cellular processes.
Mecanismo De Acción
Sydowimide A exerts its effects by inhibiting protein tyrosine phosphatases, specifically Src homology region 2 domain-containing phosphatase-1, T-cell protein tyrosine phosphatase, and leukocyte common antigen. The inhibition occurs with IC50 values of 1.5, 2.4, and 18.83 μM, respectively . This inhibition disrupts the signaling pathways involved in cell growth, differentiation, and immune response, making it a promising candidate for therapeutic applications .
Comparación Con Compuestos Similares
Sydowimide A is unique due to its potent inhibitory effects on multiple protein tyrosine phosphatases. Similar compounds include:
SAHA derivatives: These compounds are also derived from Aspergillus sydowii and exhibit inhibitory effects on protein tyrosine phosphatases.
This compound stands out due to its broad spectrum of inhibition and potential therapeutic applications .
Propiedades
Fórmula molecular |
C15H16N2O4 |
|---|---|
Peso molecular |
288.30 g/mol |
Nombre IUPAC |
methyl (E)-3-anilino-2-(3-methyl-2,5-dioxopyrrolidin-1-yl)prop-2-enoate |
InChI |
InChI=1S/C15H16N2O4/c1-10-8-13(18)17(14(10)19)12(15(20)21-2)9-16-11-6-4-3-5-7-11/h3-7,9-10,16H,8H2,1-2H3/b12-9+ |
Clave InChI |
WWCNUZACVNKNFW-FMIVXFBMSA-N |
SMILES isomérico |
CC1CC(=O)N(C1=O)/C(=C/NC2=CC=CC=C2)/C(=O)OC |
SMILES canónico |
CC1CC(=O)N(C1=O)C(=CNC2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione](/img/structure/B12368149.png)
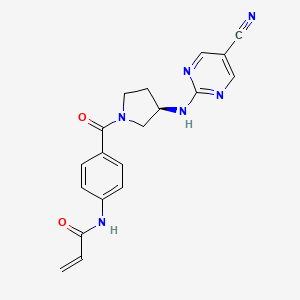

![benzyl N-[(E,2S)-7-(dimethylamino)-1-[[1-[[4-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl]-2-oxopyridin-3-yl]amino]-1,7-dioxohept-5-en-2-yl]carbamate](/img/structure/B12368165.png)

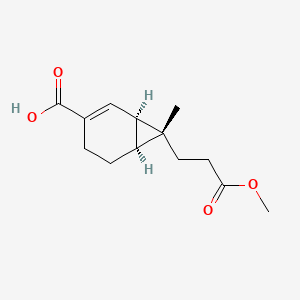
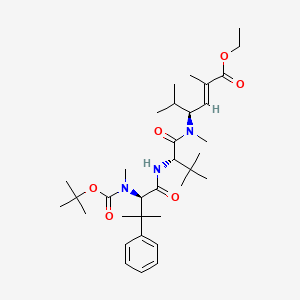
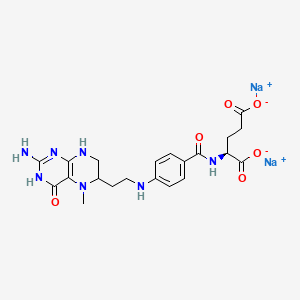
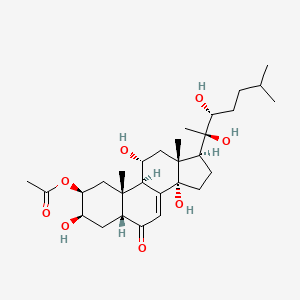
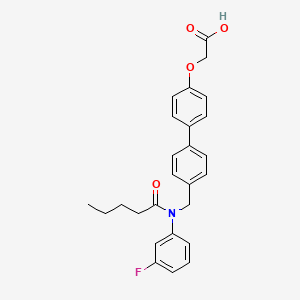
![N-[3-(tert-butylamino)propyl]-3-(propan-2-yl)benzamide](/img/structure/B12368218.png)
![(3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12368227.png)
